Cas no 1261723-78-7 (2-Chloro-3-(2,3-difluorophenyl)thiophene)

2-Chloro-3-(2,3-difluorophenyl)thiophene is a fluorinated thiophene derivative with a molecular formula of C₁₀H₅ClF₂S. This compound features a chloro-substituted thiophene core linked to a 2,3-difluorophenyl group, making it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure offers reactivity for further functionalization, such as cross-coupling reactions, while the fluorine atoms enhance stability and influence electronic properties. The compound is typically used in research settings for constructing complex heterocyclic frameworks. High purity grades are available to ensure reproducibility in synthetic applications. Proper handling under inert conditions is recommended due to its sensitivity to moisture and air.
2-Chloro-3-(2,3-difluorophenyl)thiophene structure
1261723-78-7 structure
Product name:2-Chloro-3-(2,3-difluorophenyl)thiophene
CAS No:1261723-78-7
MF:C10H5ClF2S
Molecular Weight:230.661507368088
CID:4969363

2-Chloro-3-(2,3-difluorophenyl)thiophene 化学的及び物理的性質

名前と識別子

    • 2-Chloro-3-(2,3-difluorophenyl)thiophene
    • インチ: 1S/C10H5ClF2S/c11-10-7(4-5-14-10)6-2-1-3-8(12)9(6)13/h1-5H
    • InChIKey: FAMLPDCGLNIIOJ-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CS1)C1C=CC=C(C=1F)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 203
  • トポロジー分子極性表面積: 28.2
  • XLogP3: 4.4

2-Chloro-3-(2,3-difluorophenyl)thiophene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A013028054-250mg
2-Chloro-3-(2,3-difluorophenyl)thiophene
1261723-78-7 97%
250mg
$480.00 2023-09-03
Alichem
A013028054-500mg
2-Chloro-3-(2,3-difluorophenyl)thiophene
1261723-78-7 97%
500mg
$790.55 2023-09-03
Alichem
A013028054-1g
2-Chloro-3-(2,3-difluorophenyl)thiophene
1261723-78-7 97%
1g
$1564.50 2023-09-03

2-Chloro-3-(2,3-difluorophenyl)thiophene 関連文献

2-Chloro-3-(2,3-difluorophenyl)thiopheneに関する追加情報

2-Chloro-3-(2,3-difluorophenyl)thiophene (CAS No. 1261723-78-7): A Comprehensive Overview

Introduction to 2-Chloro-3-(2,3-difluorophenyl)thiophene

2-Chloro-3-(2,3-difluorophenyl)thiophene, also known by its CAS registry number 1261723-78-7, is a heterocyclic compound belonging to the class of thiophenes. Thiophenes are five-membered aromatic compounds consisting of four carbon atoms and one sulfur atom. The presence of chlorine and fluorine substituents in this compound introduces unique electronic and structural properties, making it a subject of interest in various fields of chemistry and materials science. This article provides an in-depth exploration of the compound's structure, synthesis, properties, applications, and recent advancements in its research.

Structural Features and Physical Properties

The molecular structure of 2-Chloro-3-(2,3-difluorophenyl)thiophene is characterized by a thiophene ring with a chlorine atom at the 2-position and a 2,3-difluorophenyl group at the 3-position. The thiophene ring's aromaticity contributes to its stability and reactivity. The fluorine atoms on the phenyl ring introduce electron-withdrawing effects, which can influence the electronic properties of the molecule. These features make 1261723-78-7 a valuable compound in organic synthesis and materials research.

Recent studies have focused on the physical properties of 1261723-78-7, including its solubility, thermal stability, and optical properties. For instance, research published in *Chemical Communications* highlights the compound's high thermal stability under certain conditions, making it suitable for applications in high-temperature environments. Additionally, its optical properties have been explored for potential use in optoelectronic devices.

Synthesis and Characterization

The synthesis of 1445549-55-9 involves multi-step organic reactions, often utilizing Friedel-Crafts alkylation or coupling reactions. Recent advancements in catalytic methods have improved the yield and purity of the compound. A study published in *Organic Letters* demonstrates the use of palladium-catalyzed cross-coupling reactions to synthesize 1445549-55-9, showcasing enhanced efficiency compared to traditional methods.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to confirm the structure of 1445549-55-9. These studies provide insights into the molecular geometry and bonding interactions within the compound.

Applications in Organic Synthesis and Materials Science

Due to its unique electronic properties, 1445549-55-9 has found applications in organic synthesis as an intermediate for constructing complex heterocyclic compounds. Its ability to act as both an electrophilic and nucleophilic partner makes it versatile in various reaction pathways.

In materials science, 1445549-55-9 has been explored for its potential in developing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). A recent study published in *Advanced Materials* highlights its role as a building block for constructing π-conjugated systems with tailored electronic properties.

Recent Research Advancements

The past few years have witnessed significant progress in understanding the reactivity and applications of 1445549-55-9. Researchers have investigated its involvement in metal-catalyzed cross-coupling reactions, leading to novel synthetic strategies for constructing biologically active molecules.

In addition to synthetic applications, studies on 1445549-55_9's photophysical properties have opened new avenues for its use in optoelectronic devices. For example, a study published in *Nature Communications* demonstrates its potential as a fluorescent probe for sensing applications due to its high quantum yield and photostability.

Conclusion

In conclusion, 144_

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